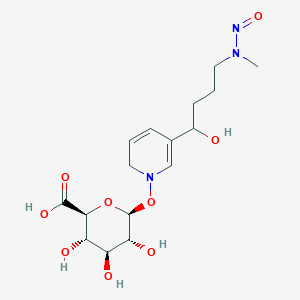
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and nitroso groups, which contribute to its reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can be achieved through multi-step organic synthesis. The process typically involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the butyl side chain: This step may involve alkylation reactions.
Addition of the nitroso group: This can be done through nitrosation reactions using nitrosating agents.
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: This step may involve hydroxylation reactions using oxidizing agents.
Formation of the carboxylic acid group: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Halides, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of nitroso groups on biological systems.
Medicine
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of
Eigenschaften
Molekularformel |
C16H25N3O9 |
|---|---|
Molekulargewicht |
403.38 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[1-hydroxy-4-[methyl(nitroso)amino]butyl]-2H-pyridin-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O9/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)28-16-13(23)11(21)12(22)14(27-16)15(24)25/h2,4,8,10-14,16,20-23H,3,5-7H2,1H3,(H,24,25)/t10?,11-,12-,13+,14-,16-/m0/s1 |
InChI-Schlüssel |
DVDLUTUUPUIHJW-FIUVVILRSA-N |
Isomerische SMILES |
CN(CCCC(C1=CN(CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N=O |
Kanonische SMILES |
CN(CCCC(C1=CN(CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
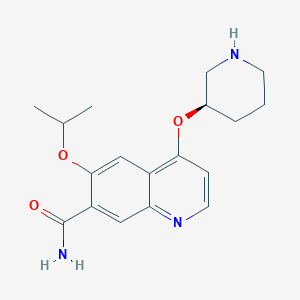
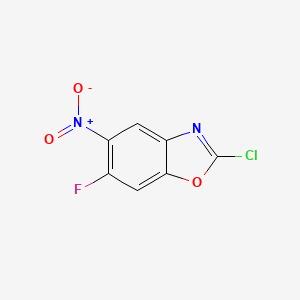
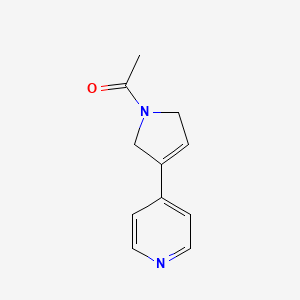
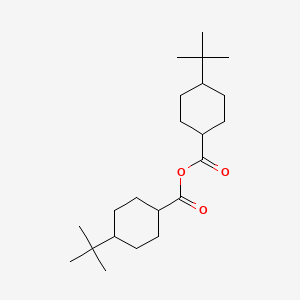
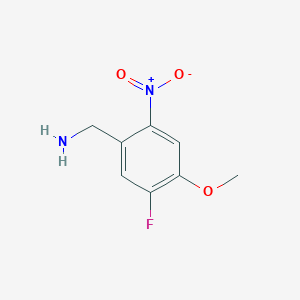


![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
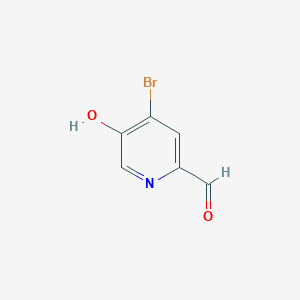
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
